2-Phenyl Oxazolone Derivative Achieves 1.09-Fold Superior Tyrosinase Inhibition over 2-Methyl Analog in Head-to-Head Comparison
In a controlled comparison within the same study series, 4-[(E)-(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (compound 6) exhibited an IC50 of 3.23 ± 0.66 µM against Agaricus bisporus tyrosinase, while the corresponding 2-methyl analog (compound 5) showed IC50 = 3.51 ± 0.25 µM. Compound 6 also outperformed the reference inhibitor kojic acid (IC50 = 16.67 ± 0.52 µM) by 5.2-fold. The enhanced activity is attributed to favorable π-stacking and extended conjugation provided by the 2-phenyl ring [1].
| Evidence Dimension | Tyrosinase inhibition IC50 |
|---|---|
| Target Compound Data | 3.23 ± 0.66 µM (compound 6, 2-phenyl-4-(4-nitrophenylmethylidene)-oxazol-5(4H)-one) |
| Comparator Or Baseline | 3.51 ± 0.25 µM (compound 5, 2-methyl analog); kojic acid 16.67 ± 0.52 µM |
| Quantified Difference | Approximately 8.7% lower IC50 versus 2-methyl; 5.2-fold more potent than kojic acid |
| Conditions | In vitro tyrosinase assay, Agaricus bisporus enzyme, 25 °C |
Why This Matters
For researchers developing melanogenesis inhibitors for hyperpigmentation disorders or cosmetic skin-lightening agents, this single-digit micromolar potency advantage at the 2-position is critical for hit-to-lead progression.
- [1] Khan, K. M., Mughal, U. R., Khan, M. T. H., Zia-Ullah, Perveen, S., & Choudhary, M. I. (2006). Oxazolones: new tyrosinase inhibitors; synthesis and their structure–activity relationships. Bioorganic & Medicinal Chemistry, 14(17), 6027–6033. View Source
